

Spectroscopic and Analytical Profile of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

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Compound of Interest

Compound Name: *Benzyl pyrrolidin-3-ylcarbamate hydrochloride*

Cat. No.: *B1359247*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for (S)-**Benzyl pyrrolidin-3-ylcarbamate hydrochloride**. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While specific experimental data for this exact compound is not widely published, this guide presents a predictive analysis based on the known chemical structure and established spectroscopic principles of analogous compounds. The provided data serves as a reference for expected analytical results.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-**Benzyl pyrrolidin-3-ylcarbamate hydrochloride**. These values are estimated based on the analysis of its constituent functional groups and structural motifs.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5-10.5	br s	2H	NH ₂ ⁺ (pyrrolidinium)
~7.30-7.45	m	5H	Ar-H
~5.10	s	2H	O-CH ₂ -Ph
~4.30-4.45	m	1H	CH-NH
~3.20-3.60	m	4H	Pyrrolidine CH ₂
~2.00-2.30	m	2H	Pyrrolidine CH ₂

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~156.0	C=O (carbamate)
~136.5	Ar-C (quaternary)
~128.5	Ar-CH
~128.0	Ar-CH
~127.8	Ar-CH
~66.5	O-CH ₂ -Ph
~50.0	CH-NH
~48.0	Pyrrolidine CH ₂
~45.0	Pyrrolidine CH ₂
~30.0	Pyrrolidine CH ₂

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the solvent.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400-3200	N-H	Stretching (carbamate)
~3000-2800	N-H	Stretching (pyrrolidinium)
~3100-3000	C-H	Aromatic Stretching
~3000-2850	C-H	Aliphatic Stretching
~1700	C=O	Stretching (carbamate)
~1600, ~1495	C=C	Aromatic Ring Stretching
~1540	N-H	Bending (carbamate)
~1250	C-O	Stretching (carbamate)
~1150	C-N	Stretching

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
221.13	[M+H] ⁺ (free base)
220.12	[M] ⁺ (molecular ion of free base)
108.06	[C ₇ H ₈ O] ⁺ (benzyl alcohol fragment)
91.05	[C ₇ H ₇] ⁺ (tropylium ion)
70.07	[C ₄ H ₈ N] ⁺ (pyrrolidine fragment)

Ionization Mode: Electrospray Ionization (ESI) is typically used for such compounds.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may need to be optimized.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-appropriate reference.[1]
- Data Acquisition:
 - Acquire ¹H NMR spectra using a 400 MHz or higher field strength spectrometer.
 - Acquire ¹³C NMR spectra using the same instrument, with proton decoupling.
 - Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

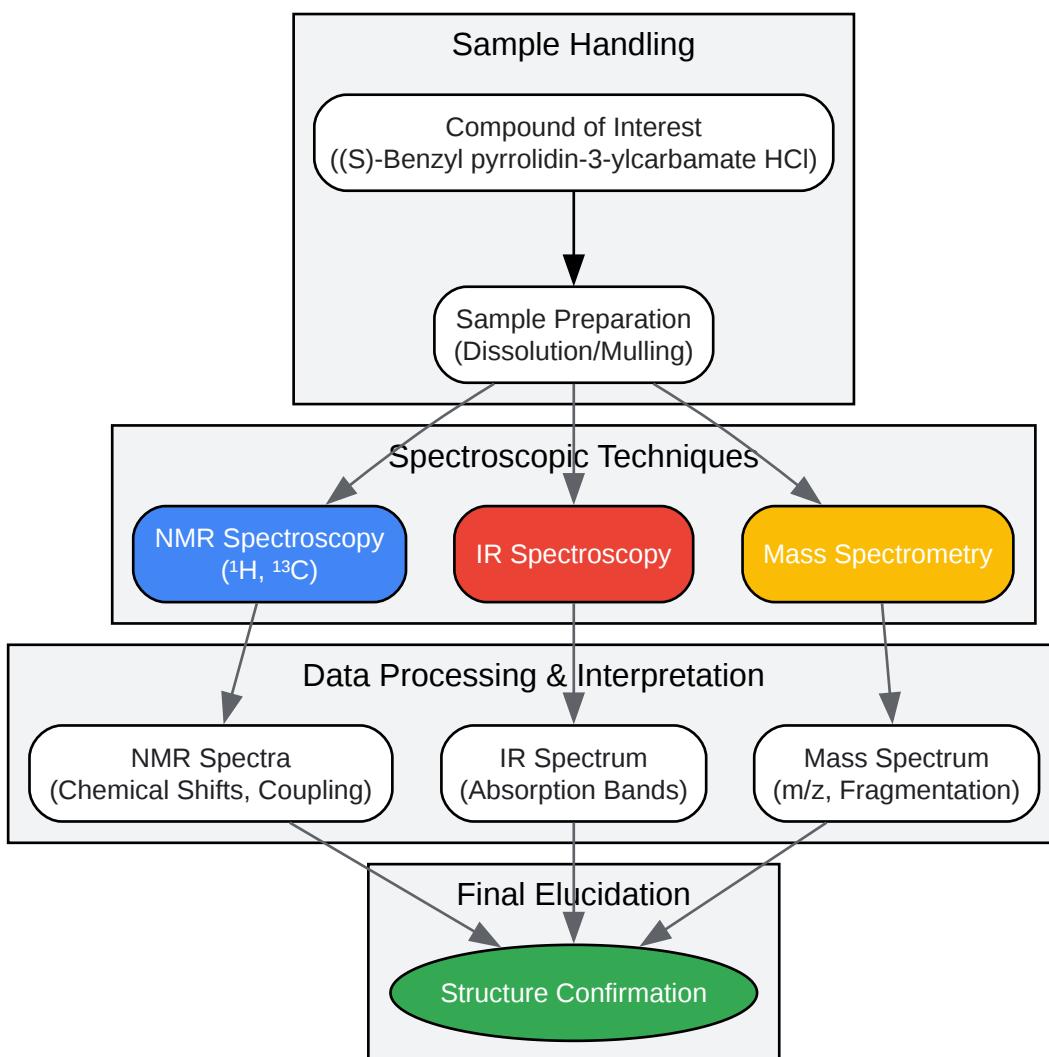
- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.
- Alternative Solid Sampling: Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Another method is to dissolve the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.[2]
- Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

2.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.^[4] Further dilution may be necessary depending on the instrument's sensitivity.^[4]
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable method for this type of polar and non-volatile compound.^[5]
- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.^[6]^[7]
- Detection: The detector records the abundance of each ion, generating a mass spectrum.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.^[6]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Workflow for Spectroscopic Analysis.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of **(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride**, essential for its identification, quality control, and further application in research and development.

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